Bestatin-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₆H₁₇D₇N₂O₄ |
|---|---|
Molecular Weight |
315.42 |
Synonyms |
(-)-Bestatin-d7; Bestatin-d7; NK 421-d7; NSC 265489-d7; Ubenimex-d7; [S-(R*,S*)]-N-(3-amino-2-hydroxy-1-oxo-4-phenylbutyl)-L-leucine-d7 |
Origin of Product |
United States |
Q & A
Q. What is the role of Bestatin-d7 in pharmacokinetic and metabolic studies?
this compound, a deuterium-labeled analog of Bestatin, serves as an internal standard in quantitative analyses such as LC-MS/MS. Its isotopic labeling minimizes interference from endogenous compounds, enabling precise measurement of Bestatin in biological matrices (e.g., plasma, tissues). This ensures accurate pharmacokinetic parameter calculations (e.g., half-life, clearance) by correcting for matrix effects and instrument variability .
Q. How does deuterium labeling in this compound improve analytical accuracy?
Deuterium substitution (seven deuterium atoms) increases the molecular mass of this compound, distinguishing it from unlabeled Bestatin in mass spectrometry. This isotopic separation reduces ion suppression and enhances signal specificity, critical for reliable quantification in complex biological samples .
Q. Which enzymes are inhibited by this compound, and what are the implications for experimental design?
this compound retains the inhibitory activity of its parent compound, targeting aminopeptidase N (APN/CD13) and leukotriene A4 hydrolase (LTA4H). Researchers must account for these inhibitory effects when using this compound in enzyme activity assays or cellular studies, as residual activity could confound results. Control experiments with deuterium-free Bestatin are recommended to isolate isotopic effects .
Advanced Research Questions
Q. How can researchers validate this compound as an internal standard in pharmacokinetic studies?
Validation involves three steps:
- Purity assessment : Confirm isotopic purity (>98%) via high-resolution mass spectrometry to avoid contamination by unlabeled Bestatin .
- Spike-recovery tests : Add known concentrations of this compound to blank matrices (e.g., plasma) and measure recovery rates (target: 85–115%) .
- Cross-validation : Compare results with alternative methods (e.g., stable isotope dilution assays) to ensure consistency .
Q. What methodological challenges arise when quantifying this compound in heterogeneous biological matrices?
Challenges include:
- Ion suppression : Co-eluting lipids or proteins in tissues/plasma can reduce detection sensitivity. Mitigate this by optimizing sample preparation (e.g., solid-phase extraction) and chromatographic separation .
- Matrix effects : Use matrix-matched calibration curves with deuterated internal standards to normalize variability .
Q. How should researchers address contradictory data between this compound-based assays and fluorescence-based enzyme activity measurements?
Contradictions may arise from differences in assay sensitivity or isotopic effects. Resolve discrepancies by:
- Validating both methods with a common reference standard.
- Conducting parallel experiments with unlabeled Bestatin to isolate isotopic contributions.
- Applying statistical tests (e.g., Bland-Altman analysis) to assess agreement between techniques .
Q. What experimental design considerations are critical for studying this compound’s role in immune modulation?
- Dose optimization : Balance between achieving sufficient APN/CD13 inhibition and avoiding cytotoxicity. Dose-response curves using primary immune cells (e.g., monocytes) are essential .
- Temporal profiling : Monitor leukotriene B4 (LTB4) levels via ELISA to correlate LTA4H inhibition with inflammatory responses .
Q. How can LC-MS/MS data for this compound be integrated with transcriptomic or proteomic datasets?
- Multi-omics workflows : Use pharmacokinetic data (e.g., tissue distribution of this compound) to contextualize proteomic changes in APN/CD13-expressing tissues.
- Pathway analysis : Tools like STRING or Metascape can link this compound’s pharmacokinetics to downstream immune or metabolic pathways .
Q. What strategies ensure the stability of this compound during long-term storage and experimental workflows?
Q. How can researchers mitigate batch-to-batch variability in deuterium labeling of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
